2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
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Overview
Description
2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a complex organic compound with a unique structure that includes a methoxyphenyl group, a diazatetraphen ring, and a piperidinyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazatetraphen ring, the introduction of the methoxyphenyl group, and the attachment of the piperidinyl ethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential for understanding its effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
- 1-(1-(4-Methoxyphenyl)cyclohexyl)piperidine
- 2-(3,5-Dimethoxy-4-((2-methylallyl)oxy)phenyl)ethan-1-amine
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
2-[[14-(4-methoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaen-16-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O3S/c1-34-21-12-9-20(10-13-21)27-30-28-24(29(31-27)36-18-26(33)32-15-5-2-6-16-32)17-23-22-8-4-3-7-19(22)11-14-25(23)35-28/h3-4,7-14H,2,5-6,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEFAWNPDSWFBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=N2)SCC(=O)N6CCCCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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